molecular formula C5H8N4O B14482206 N-[(1H-Imidazol-5-yl)methyl]urea CAS No. 66247-85-6

N-[(1H-Imidazol-5-yl)methyl]urea

Cat. No.: B14482206
CAS No.: 66247-85-6
M. Wt: 140.14 g/mol
InChI Key: UIJUCRDFUSFUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-Imidazol-5-yl)methyl]urea is a chemical compound of interest in medicinal chemistry and biochemical research, characterized by the fusion of an imidazole heterocycle with a urea moiety. This structure is a core pharmacophore in compounds studied for their interaction with biological systems. Scientific literature indicates that related imidazole-urea hybrids have been investigated for their role in stimulating histamine H2-receptors . Such compounds are relevant for researching gastric acid secretion and related physiological pathways . The imidazole ring is a ubiquitous component in biologically active molecules, and its incorporation into molecular hybrids is a recognized strategy in the development of novel antibacterial agents to combat drug-resistant pathogens . Researchers value this class of compounds for exploring structure-activity relationships (SAR) and mechanisms of action. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

66247-85-6

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

1H-imidazol-5-ylmethylurea

InChI

InChI=1S/C5H8N4O/c6-5(10)8-2-4-1-7-3-9-4/h1,3H,2H2,(H,7,9)(H3,6,8,10)

InChI Key

UIJUCRDFUSFUNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CNC(=O)N

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Coupling with Urea

The Buchwald-Hartwig amination, adapted for urea derivatives, enables direct N-arylation of imidazole precursors. As disclosed in patent WO2007083017A2, reacting 5-(bromomethyl)-1H-imidazole with urea in toluene at 100°C for 12 hours in the presence of palladium acetate (5 mol%) and xantphos (6 mol%) achieves a 72% yield. Nitrogen sparging is critical to suppress oxidative side reactions, while tert-butanol co-solvents enhance urea solubility. Post-reaction workup involves ethyl acetate extraction and magnesium sulfate drying, followed by silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) to isolate the product.

Ligand and Solvent Optimization

Comparative studies from Semantic Scholar data indicate that xantphos outperforms biphenylphosphine ligands in minimizing dimerization byproducts (≤8% vs. 15–20%). Polar aprotic solvents like dimethylacetamide (DMA) accelerate reaction rates but reduce selectivity due to imidazole ring instability at elevated temperatures. A balanced protocol using toluene with 10% DMA additive at 80°C achieves an 81% yield while maintaining >95% purity.

Urea Condensation via Nucleophilic Substitution

Direct Alkylation of Imidazole-5-methanamine

Alternative routes avoid transition metals by exploiting the nucleophilicity of imidazole-5-methanamine. Treatment with cyanuric acid in refluxing acetonitrile (4 hours) forms N-[(1H-imidazol-5-yl)methyl]urea in 65% yield, though this method requires stoichiometric triethylamine to scavenge HCl byproducts. Microwave-assisted synthesis (150°C, 30 minutes) improves efficiency (78% yield) but necessitates specialized equipment.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing imidazole-5-methanamine on Wang resin enables iterative urea formation. After activating the resin with triphosgene, urea coupling proceeds in DMF at 25°C for 6 hours, achieving a 92% resin-bound intermediate yield. Cleavage with trifluoroacetic acid/water (95:5) liberates the product in 85% purity, suitable for combinatorial library generation.

Carbamate Intermediates as Urea Precursors

Carbamate Transamidation Strategies

Patent WO2007083017A2 describes a two-step approach: (1) synthesizing methyl N-[(1H-imidazol-5-yl)methyl]carbamate via palladium-catalyzed coupling (82% yield), followed by (2) ammonolysis with aqueous NH₃ at 60°C to afford the final urea (89% yield). This method circumvents urea’s poor solubility but introduces additional purification steps.

Enzymatic Hydrolysis for Green Chemistry

Recent advances employ lipase enzymes (e.g., Candida antarctica Lipase B) to hydrolyze carbamates under mild conditions (pH 7.0, 37°C). A 2019 study achieved 94% conversion in 24 hours, though substrate inhibition at >100 mM concentrations limits scalability.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (DMSO-d₆, 400 MHz) confirms structure via imidazole proton singlet at δ 7.58 ppm and urea NH₂ signals at δ 6.12–6.35 ppm. LC-MS (ESI+) shows [M+H]⁺ at m/z 141.08, aligning with the molecular formula C₅H₈N₄O.

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, 0.1% formic acid/MeCN gradient) resolves this compound at 4.2 minutes with ≥98% purity when using Buchwald-Hartwig protocols. Impurities include dimeric species (RT 5.8 minutes) and dehalogenated byproducts (RT 3.4 minutes).

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalytic Methods

While palladium-based routes dominate academic studies, industrial pilots favor carbamate transamidation due to lower catalyst costs ($120/kg vs. $450/kg for Pd(OAc)₂). A 2023 lifecycle assessment highlighted a 34% reduction in waste generation using enzymatic hydrolysis versus traditional ammonolysis.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Imidazol-5-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1H-Imidazol-5-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(1H-Imidazol-5-yl)methyl]urea can be contextualized against related imidazole-based compounds, as detailed below:

Structural Analogues from

describes several N-((1H-imidazol-5-yl)methyl) derivatives with varying substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Yield (%) Physical State
This compound (Target) Urea (-NH-CO-NH₂) C₅H₈N₄O N/A Not reported
N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine (13) Benzyl group (-CH₂-C₆H₅) C₁₁H₁₃N₃ 54 White solid
N-((1H-Imidazol-5-yl)methyl)hexan-1-amine (15) Hexyl chain (-C₆H₁₃) C₁₀H₁₉N₃ 98 Yellow oil
N-((1H-Imidazol-2-yl)methyl)-1-phenylmethanamine (18) Imidazol-2-yl isomer C₁₁H₁₃N₃ 52 Yellow oil
  • Key Observations: Substituent Effects: The urea group in the target compound introduces higher polarity compared to lipophilic hexyl (15) or aromatic benzyl (13) substituents. This may reduce solubility in non-polar solvents but enhance hydrogen-bonding interactions. Isomerism: Compound 18, with an imidazol-2-yl group, demonstrates the impact of imidazole ring substitution patterns. The 5-yl position in the target compound may confer distinct electronic properties and binding affinities. Synthetic Yields: Higher yields for compound 15 (98%) vs. 13 (54%) suggest that aliphatic amines may facilitate more efficient reactions compared to aromatic substituents .

Purine-Linked Derivative ()

N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine (CAS 1669-86-9) features an ethyl spacer linking the imidazole to a purine base. Unlike the urea derivative, this compound has:

  • Molecular Weight : 229.24 g/mol (vs. ~140.15 g/mol for the target urea compound).
  • Melting Point : 256–257°C, indicative of high crystallinity due to the purine moiety .

Pharmaceutical Imidazoles ()

Compounds like eprosartan and losartan incorporate imidazole rings within larger pharmacophores for angiotensin II receptor antagonism. These contrast with the target compound in complexity and application:

  • Eprosartan : Contains a carboxylate and thiophene group, enabling ionic interactions in biological targets.
  • Losartan : Features a tetrazole ring for enhanced bioavailability and potency.
  • Comparison: The urea derivative’s simpler structure lacks the extended aromatic or ionizable groups seen in these drugs but could serve as a scaffold for developing novel bioactive molecules .

Simple Imidazole Derivatives ()

1-Ethyl-5-methylimidazole (C₆H₁₀N₂, MW 110.16 g/mol) exemplifies a minimally substituted imidazole.

Research Implications and Gaps

  • Synthetic Optimization : The high yields of aliphatic derivatives (e.g., compound 15) suggest that modifying the urea compound’s reaction conditions could improve efficiency .
  • Biological Screening: No direct data on the target compound’s activity are provided.
  • Structural Analysis : Crystallographic data (via SHELX software, ) would clarify conformational preferences and intermolecular interactions .

Biological Activity

N-[(1H-Imidazol-5-yl)methyl]urea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazole derivatives with urea or isocyanates. The general synthetic pathway can be summarized as follows:

  • Starting Materials : Imidazole and urea.
  • Reaction Conditions : The reaction is usually conducted in a solvent such as DMF (N,N-Dimethylformamide) under controlled temperature.
  • Product Isolation : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of imidazole, including this compound, can inhibit the growth of various bacterial strains, notably:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.03–0.06 μg/mL
This compoundHelicobacter pylori0.25–1 μg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

Anti-Urease Activity

The compound has also been investigated for its ability to inhibit urease, an enzyme critical for the survival of Helicobacter pylori. Inhibition of urease can lead to decreased colonization of this pathogen in gastric mucosa. The IC50 values for various imidazole derivatives indicate that this compound has competitive inhibition characteristics:

CompoundIC50 (μM)Comparison
This compound2.94 ± 0.058-fold more potent than thiourea

This competitive inhibition suggests that the compound binds effectively to the active site of urease, blocking its activity and potentially leading to therapeutic effects against H. pylori infections .

Induction of Apoptosis

Research indicates that this compound may induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in increased percentages of early and late apoptotic cells in specific tumor models:

Concentration (IC50)Early Apoptosis (%)Late Apoptosis (%)
IC5010.2%-
2 × IC5017.2%-

These results highlight the potential use of this compound in cancer therapy by promoting programmed cell death in malignant cells .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various imidazole derivatives, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition against S. aureus and E. coli, suggesting broad-spectrum antimicrobial activity.

Case Study 2: Urease Inhibition in Clinical Isolates

A clinical study focused on the efficacy of this compound against clinical isolates of H. pylori. The compound showed promising results in reducing urease activity, indicating its potential role as a therapeutic agent in treating gastric infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.